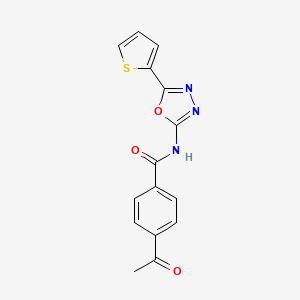![molecular formula C13H20Cl2N2O3S B2470031 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide CAS No. 898638-78-3](/img/structure/B2470031.png)
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of anion transporters, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Anti-HIV and Antifungal Activities
A study by Zareef et al. (2007) discussed the synthesis of novel sulfonamides, including those bearing the 1,3,4-oxadiazole moiety, and evaluated their in vitro anti-HIV and antifungal activities. Although the compound was not directly mentioned, this research demonstrates the broader context of how related sulfonamide structures are being investigated for potential therapeutic applications against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This compound's photophysical properties suggest its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment, highlighting the role of sulfonamide derivatives in developing novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
The anticancer properties of sulfonamide derivatives were also investigated by Zhang et al. (2010), who synthesized and characterized a novel compound with potential anticancer activity. This study underscores the versatility of sulfonamide compounds in the synthesis of molecules with potential therapeutic benefits against cancer (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Alzheimer’s Disease Therapeutics
Abbasi et al. (2018) conducted a study on the synthesis of new sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. This research highlights the application of sulfonamide derivatives in addressing neurodegenerative diseases through enzyme inhibition (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Molecular and Electronic Structure Studies
Research on the synthesis and characterization of sulfonamide molecules, including computational studies, has provided insights into their structural and electronic properties. A study by Murthy et al. (2018) detailed the synthesis and comprehensive analysis of a new sulfonamide compound, contributing to a deeper understanding of these molecules' interactions at the molecular level (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O3S/c1-4-20-12-8-11(15)13(9-10(12)14)21(18,19)16-6-5-7-17(2)3/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSIOBMGYDONEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

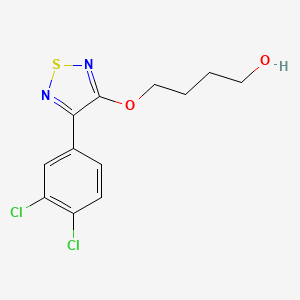
![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
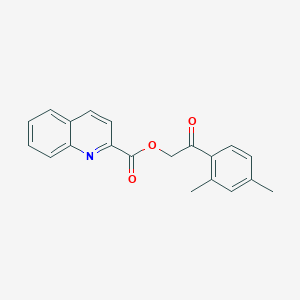
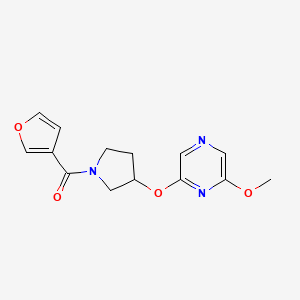

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)

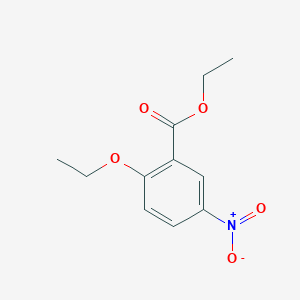
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)


![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)
